2-(4-((3,4-Dimethoxyphenyl)methyl)-5-methyl(2,3,5-triazolylthio))-N-(4-methoxyphenyl)ethanamide
Description
This compound is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenylmethyl group at position 4, a methyl group at position 5, and a thioether-linked ethanamide moiety attached to a 4-methoxyphenyl group. Its molecular formula is C₂₁H₂₄N₄O₄S, and its SMILES notation is S(CC(NC1C=CC(=CC=1)OC)=O)C1=NN=C(CC2C=CC(=C(C=2)OC)OC)N1C . The methoxy substituents enhance lipophilicity and metabolic stability, while the triazole-thioether linkage may contribute to binding interactions in biological systems.
Properties
IUPAC Name |
2-[[5-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-25-19(12-14-5-10-17(28-3)18(11-14)29-4)23-24-21(25)30-13-20(26)22-15-6-8-16(27-2)9-7-15/h5-11H,12-13H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQBGBWIMBUTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001112884 | |
| Record name | 2-[[5-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl]thio]-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298217-98-8 | |
| Record name | 2-[[5-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl]thio]-N-(4-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298217-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[5-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl]thio]-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(4-((3,4-Dimethoxyphenyl)methyl)-5-methyl(2,3,5-triazolylthio))-N-(4-methoxyphenyl)ethanamide has garnered interest in pharmacological research due to its potential therapeutic properties. This article reviews its biological activity based on existing literature, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H24N4O3S
- Molecular Weight : 384.48 g/mol
- SMILES Notation : CC(C(=O)N(Cc1ccc(OC)cc1)C(=S)N(C)C)C(C)C
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies indicate that it may exhibit the following mechanisms:
- Anticonvulsant Activity : Similar compounds have shown efficacy in reducing seizure activity in animal models. For instance, a related compound demonstrated significant anticonvulsant effects in pentylenetetrazole (PTZ) and maximal electroshock (MES) models .
- Neuroprotective Effects : The triazole moiety is known for its neuroprotective properties, potentially through modulation of neurotransmitter systems such as GABA and glutamate .
Pharmacokinetics
A detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is essential for understanding the pharmacokinetic profile of this compound. While specific data for this compound is limited, related compounds have shown favorable profiles:
- Absorption : High gastrointestinal absorption.
- Distribution : Moderate distribution with potential blood-brain barrier penetration.
- Metabolism : Primarily hepatic metabolism with possible involvement of cytochrome P450 enzymes.
- Excretion : Renal excretion is likely predominant.
In Vivo Studies
A study investigated the anticonvulsant properties of a structurally similar compound. The results indicated:
- Complete prevention of seizures in 100% of test subjects during PTZ-induced seizures.
- Minimal behavioral changes in treated animals compared to control groups .
Molecular Docking Studies
Molecular docking studies have been employed to predict binding affinities with various targets:
- GABA Receptors : The compound showed significant binding affinity, suggesting a potential mechanism for its anticonvulsant effects.
- NMDA Receptors : Interaction with NMDA receptors could elucidate its role in neuroprotection.
Data Table: Summary of Biological Activity
Comparison with Similar Compounds
Structural Analog 1: 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
Key Features :
Comparison :
- Substituent Effects : Fluorine atoms (electron-withdrawing) and phenylsulfonyl groups (polar) reduce lipophilicity compared to the methoxy-rich target compound. This may decrease membrane permeability but enhance solubility in polar solvents.
- Bioactivity : Fluorinated triazoles are often associated with antimicrobial or anticancer activity, whereas methoxy groups are linked to kinase inhibition or anti-inflammatory effects .
Structural Analog 2: 3-(Substituted Methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles
Key Features :
Comparison :
Structural Analog 3: 2-((4-Allyl-5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide
Key Features :
Comparison :
- Substituent Effects : Thiophene and allyl groups increase steric bulk and electronic diversity compared to the methyl and dimethoxyphenylmethyl groups in the target compound.
- Bioactivity : Thiophene-containing triazoles often exhibit antifungal activity, while methoxy-rich analogs may target neurological or metabolic pathways .
Critical Analysis of Substituent Impact
- Methoxy Groups : The target compound’s 3,4-dimethoxyphenyl and 4-methoxyphenyl groups enhance lipophilicity and metabolic stability compared to halogenated analogs. Methoxy groups also participate in hydrogen bonding and hydrophobic interactions, critical for target binding .
- Triazole Core : The 1,2,4-triazole scaffold is versatile, with nitrogen atoms enabling hydrogen bonding and aromatic stacking, making it a common pharmacophore in drug discovery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
